5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole
Overview
Description
5-Bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole, often abbreviated as BFT, is a heterocyclic aromatic compound with a wide range of applications in scientific research. BFT is a versatile compound that has been used in a variety of chemical reactions, and its unique properties have enabled scientists to explore a range of new research possibilities.
Scientific Research Applications
Medicinal Chemistry: Antitumor Applications
5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole derivatives have been synthesized and evaluated for their antitumor potential. These compounds have shown efficacy against various cancer cell lines, including MCF-7 (breast cancer) and CaCo-2 (colon cancer), indicating their potential as therapeutic agents in oncology .
Agriculture: Antimicrobial Agents
In the agricultural sector, the antimicrobial properties of triazole derivatives make them candidates for protecting crops against microbial pathogens. Their ability to inhibit the growth of harmful bacteria and fungi can lead to healthier crop yields and reduced loss due to disease .
Material Science: Functional Molecules
The triazole ring is a key component in the synthesis of functional materials. Its incorporation into polymers and other materials can enhance properties like thermal stability, mechanical strength, and chemical resistance, making it valuable in the development of advanced materials .
Environmental Science: Pollution Remediation
Triazole compounds have potential applications in environmental science, particularly in pollution remediation. Their chemical structure allows them to interact with various pollutants, facilitating the breakdown or removal of contaminants from soil and water sources .
Analytical Chemistry: Chromatography
In analytical chemistry, triazole derivatives can be used as stationary phases in chromatography. Their unique interactions with analytes can improve the separation and identification of complex mixtures, which is crucial in pharmaceutical and chemical analysis .
Biochemistry: Enzyme Inhibition
The triazole moiety is known to interact with enzymes, acting as an inhibitor or modulator of enzymatic activity. This property is significant in the study of biochemical pathways and the development of drugs that target specific enzymes involved in disease processes .
Mechanism of Action
Target of Action
Similar compounds have been shown to interact with targets such asextracellular signal-regulated kinase 2/mitogen-activated protein kinase 1 (ERK2) and fibroblast growth factor receptor 2 (FGFR2) . These proteins play crucial roles in cellular signaling pathways, influencing cell growth, differentiation, and survival.
Biochemical Pathways
For instance, ERK2 is involved in the Ras-Raf-MEK-ERK pathway , which regulates cell proliferation and differentiation .
Pharmacokinetics
Information on the ADME (Absorption, Distribution, Metabolism, and Excretion) properties of 5-bromo-4-fluoro-1-methyl-1H-benzo[d][1,2,3]triazole is currently unavailable. The compound’s predicted properties include a boiling point of331.5±22.0 °C and a density of 1.87±0.1 g/cm3 . These properties could influence the compound’s bioavailability and distribution within the body.
properties
IUPAC Name |
5-bromo-4-fluoro-1-methylbenzotriazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrFN3/c1-12-5-3-2-4(8)6(9)7(5)10-11-12/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URMZEHMDGQGSED-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=C(C=C2)Br)F)N=N1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrFN3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.04 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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